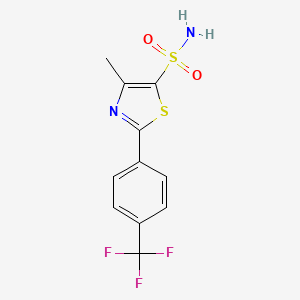

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide

CAS No.: 2197055-60-8

Cat. No.: VC2784586

Molecular Formula: C11H9F3N2O2S2

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197055-60-8 |

|---|---|

| Molecular Formula | C11H9F3N2O2S2 |

| Molecular Weight | 322.3 g/mol |

| IUPAC Name | 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonamide |

| Standard InChI | InChI=1S/C11H9F3N2O2S2/c1-6-10(20(15,17)18)19-9(16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,17,18) |

| Standard InChI Key | MVQFMCZPHKMANB-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N |

Introduction

Chemical Identity and Properties

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide is a functionalized thiazole derivative featuring a trifluoromethyl substituent, which contributes to its unique chemical properties and potential applications. The compound belongs to several important chemical categories including 5-membered heterocycles, fluorinated compounds, halogenated thiazoles, and sulphur compounds .

Basic Chemical Information

The following table provides fundamental chemical data for the compound:

| Property | Value |

|---|---|

| CAS Number | 2197055-60-8 |

| Molecular Formula | C₁₁H₉F₃N₂O₂S₂ |

| Molecular Weight | 322.33 g/mol |

| Purity Standard | Not Less Than (NLT) 97% |

| Storage Conditions | Sealed in dry conditions at room temperature |

Source: MolCore product information

Structural Features

The compound possesses several key structural elements that contribute to its chemical behavior and potential biological activity:

-

A thiazole ring core (5-membered heterocyclic ring containing sulfur and nitrogen atoms)

-

A methyl group at position 4 of the thiazole ring

-

A 4-trifluoromethylphenyl group at position 2 of the thiazole ring

-

A sulfonic acid amide group at position 5 of the thiazole ring

The presence of the trifluoromethyl group (-CF₃) is particularly significant as it enhances the compound's lipophilicity, metabolic stability, and potential for specific molecular interactions . The sulfonic acid amide functional group provides potential for hydrogen bonding interactions that may be crucial for biological activity.

Related Compounds and Structural Relationships

Structural Analogs

Several related compounds help contextualize the chemical nature and potential applications of 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide:

Chemical Relationship to Pharmaceutical Compounds

The thiazole scaffold is found in numerous biologically active compounds and approved drugs. The specific substitution pattern in 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide shares structural similarities with compounds being investigated as enzyme inhibitors, particularly those targeting TBK1 and IKKε kinases .

Synthesis and Preparation

While the search results don't provide direct synthetic routes specifically for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide, the synthesis likely follows established routes for similar thiazole derivatives.

Applications and Research Significance

Pharmaceutical Research

The compound and its structural analogs have potential applications in drug discovery and pharmaceutical research:

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug development. Additionally, the sulfonic acid amide group provides hydrogen bonding capabilities that may contribute to target binding affinity and specificity .

Agricultural Chemistry

Similar thiazole derivatives have demonstrated applications in agricultural research, suggesting potential roles for this compound:

-

Development of herbicides and pesticides for crop protection

-

Plant growth regulation

-

Agricultural pathogen control

The compound's specific functionalization pattern may provide selective activity against agricultural pests while minimizing environmental impact .

Material Science Applications

Fluorinated heterocycles like 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide are increasingly important in materials science:

-

Development of specialty coatings with enhanced durability

-

Incorporation into polymers to impart specific properties

-

Use in analytical chemistry as reagents for detection and quantification

The unique electronic properties conferred by the trifluoromethyl group make such compounds valuable in materials requiring specific electronic or surface properties .

Structural Analysis and Computational Chemistry

Computational chemistry data provides additional insights into the compound's potential behavior in biological systems and chemical reactions.

Molecular Parameters

Comparable thiazole compounds with similar structural features demonstrate the following molecular parameters, which likely approximate those of 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide:

| Parameter | Predicted Value | Significance |

|---|---|---|

| TPSA (Topological Polar Surface Area) | ~65-75 Ų | Moderate membrane permeability |

| LogP | ~2.5-3.5 | Moderate lipophilicity, suggesting good cell penetration |

| H-Bond Acceptors | 5 | Capacity for intermolecular interactions |

| H-Bond Donors | 1-2 | Limited but present hydrogen donation capacity |

| Rotatable Bonds | 3-4 | Moderate molecular flexibility |

These parameters suggest that the compound may have favorable drug-like properties according to Lipinski's Rule of Five criteria for potential pharmaceutical compounds .

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on systematic modification of the 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide structure to:

-

Enhance target selectivity for specific applications

-

Improve physicochemical properties

-

Reduce potential toxicity

-

Optimize biological activity

Biological Activity Screening

Comprehensive screening against various biological targets would help identify potential applications:

-

Enzymatic assays against kinases and other relevant targets

-

Antimicrobial screening against bacterial and fungal pathogens

-

Cell-based assays for cytotoxicity and anti-inflammatory activity

-

Agricultural pest management applications

Advanced Synthetic Methodology

Development of improved synthetic methods for this compound class could focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume